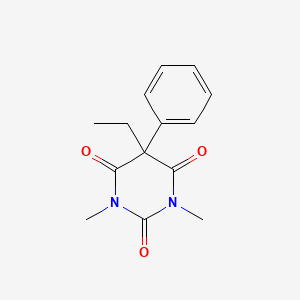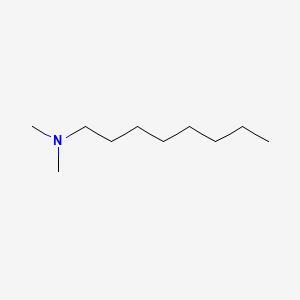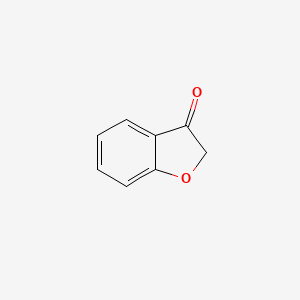
3-(1-Aminocyclopropyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Aminocyclopropyl)prop-2-enoic acid is an organic compound characterized by the presence of a cyclopropyl group attached to an amino group and a propenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminocyclopropyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These reactions typically require specific conditions such as the presence of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The exact methods used in industrial settings are often proprietary and may vary depending on the manufacturer.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Aminocyclopropyl)prop-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-(1-Aminocyclopropyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1-Aminocyclopropyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminocyclopropanecarboxylic acid: A related compound with a similar cyclopropyl group but different functional groups.
Acrylic acid: Shares the propenoic acid moiety but lacks the cyclopropyl and amino groups.
Uniqueness
3-(1-Aminocyclopropyl)prop-2-enoic acid is unique due to its combination of a cyclopropyl group, an amino group, and a propenoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
3-(1-aminocyclopropyl)prop-2-enoic acid |
InChI |
InChI=1S/C6H9NO2/c7-6(3-4-6)2-1-5(8)9/h1-2H,3-4,7H2,(H,8,9) |
Clé InChI |
ZVPGNTVIPBYUKE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C=CC(=O)O)N |
Synonymes |
3-(1-aminocyclopropyl)-2-propenoic acid 3-ACPPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(2-Naphthyloxy)methyl]-1,3-thiazol-2-amine](/img/structure/B1213875.png)




![(1R,3R,8S,9R,10S,13S,16S,17R)-8-Tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1213885.png)

